molecular formula C9H12N2O2 B13336851 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

Cat. No.: B13336851
M. Wt: 180.20 g/mol
InChI Key: AEYMIRRHWNBKDE-UHFFFAOYSA-N
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Description

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazole structure. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazole derivatives, including 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid, typically involves multi-step processes. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-10-11-3-2-7(9(6)11)4-8(12)13/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

AEYMIRRHWNBKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCN2N=C1)CC(=O)O

Origin of Product

United States

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